3-Borono-4-formylbenzoic acid
Description
3-Borono-4-formylbenzoic acid is a boronic acid derivative featuring a benzoic acid backbone with a borono group (-B(OH)₂) at position 3 and a formyl group (-CHO) at position 3. This compound combines the unique reactivity of boronic acids—such as participation in Suzuki-Miyaura cross-coupling reactions—with the aldehyde functionality, enabling applications in organic synthesis, bioconjugation, and pharmaceutical intermediate preparation.
Properties
IUPAC Name |
3-borono-4-formylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-4,13-14H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYXFNLCFDXDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)C=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-4-formylbenzoic acid typically involves the borylation of 4-formylbenzoic acid. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Borono-4-formylbenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Borono-4-carboxybenzoic acid.
Reduction: 3-Borono-4-hydroxymethylbenzoic acid.
Scientific Research Applications
3-Borono-4-formylbenzoic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 3-Borono-4-formylbenzoic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Compounds for Comparison
3-Borono-4-methylbenzoic Acid (CAS 170230-88-3) Substituents: Borono (position 3), methyl (position 4). Molecular Formula: C₈H₉BO₄. Molecular Weight: 179.97 g/mol. Properties:
- Stable under normal conditions but incompatible with strong acids, bases, and oxidizing agents .
- Limited toxicity data; requires handling by trained professionals due to incomplete characterization . Applications: Used in research and development (R&D) for boronic acid-mediated reactions.
3-Formyl-4-methoxyphenylboronic Acid (Synonyms: 4-Borono-2-formylanisole) Substituents: Borono (position 3), formyl (position 4), methoxy (-OCH₃, position 2). Molecular Formula: C₈H₉BO₅ (inferred). Properties:
- The methoxy group enhances solubility in polar solvents compared to methyl or formyl derivatives.
- The formyl group enables nucleophilic addition reactions, while the borono group supports cross-coupling chemistry .
3-Fluoro-4-formylphenylboronic Acid (CAS 374538-01-9) Substituents: Borono (position 3), formyl (position 4), fluorine (position 5). Molecular Formula: C₇H₆BFO₃. Molecular Weight: 183.94 g/mol (calculated). Properties:
- High structural similarity (0.92) to other fluoro-formylphenylboronic acids suggests utility in medicinal chemistry .
Comparative Analysis (Table 1)
Ecological and Handling Considerations
- 3-Borono-4-methylbenzoic Acid: No specific ecological data available; presumed low environmental risk due to R&D-scale use .
- Fluoro-Formyl Analogs : Fluorinated compounds often exhibit persistence in ecosystems, but their environmental impact remains uncharacterized in the evidence .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Borono-4-formylbenzoic acid, and how can purity be validated?
- Methodology : Start with functionalized benzoic acid precursors. For example, introduce the boronic acid group via Miyaura borylation using palladium catalysts, followed by formylation via Vilsmeier-Haack or directed ortho-metalation strategies. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure by H/C NMR and FT-IR. Cross-check boronic acid integrity via B NMR .
Q. How should researchers handle stability concerns during storage and experimental use?
- Methodology : Store under inert atmosphere (argon) at –20°C, as boronic acids are prone to protodeboronation in humid or acidic conditions. Monitor stability via periodic TLC or NMR. Avoid exposure to strong acids/bases and oxidizing agents, which may degrade the compound (e.g., formyl group hydrolysis or boronic acid decomposition) .
Q. What safety protocols are critical when working with this compound?
- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodology : Systematically vary reaction conditions (e.g., catalyst loading, base, solvent polarity). For Suzuki-Miyaura coupling, test Pd(OAc)/SPhos in THF/water with KPO. Use LC-MS to track byproducts (e.g., protodeboronation or formyl oxidation). Replicate experiments in triplicate and apply statistical analysis (ANOVA) to identify significant variables. Compare results with computational models (DFT) for mechanistic insights .
Q. What advanced analytical techniques are recommended to characterize degradation products under acidic/basic conditions?
- Methodology : Subject the compound to stress testing (e.g., 0.1M HCl/NaOH at 50°C for 24h). Analyze degraded samples via HRMS (Q-TOF) and F NMR (if fluorinated analogs are used). Use X-ray crystallography to confirm structural changes in crystalline byproducts. Pair with kinetic studies (UV-Vis monitoring) to determine degradation pathways .
Q. How can the compatibility of this compound with bioorthogonal reactions be optimized?
- Methodology : Screen reactions (e.g., hydrazone ligation with arylhydrazines) in PBS at physiological pH. Use fluorescence quenching assays or B NMR to track boronic acid participation. Introduce steric hindrance (e.g., ortho-substituents) to improve selectivity. Validate biocompatibility via cell viability assays (MTT) in relevant cell lines .
Methodological Frameworks
- Experimental Design : Apply the PICO framework (Population: reaction system; Intervention: catalyst/base; Comparison: control reactions; Outcome: yield/purity) to structure hypothesis-driven studies .
- Data Contradiction Analysis : Use triangulation (e.g., NMR, MS, computational data) to validate findings. For inconsistent results, revisit synthetic protocols or explore alternative mechanisms (e.g., radical vs. ionic pathways) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
